N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

Catalog No.
S12297192
CAS No.
61957-40-2
M.F
C18H19NO
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamid...

CAS Number

61957-40-2

Product Name

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

IUPAC Name

N-(1,6-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C18H19NO/c1-12-8-9-15-11-17(13(2)16(15)10-12)19-18(20)14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,19,20)

InChI Key

VFURDOMGOZKFLC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=C1C=C(C=C2)C)NC(=O)C3=CC=CC=C3

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a chemical compound classified as a benzamide. It features an indane structure with two methyl groups and a benzamide functional group, which contributes to its unique chemical properties. The compound's molecular formula is C18H19NOC_{18}H_{19}NO, and it has a molecular weight of approximately 265.3 g/mol. The compound's structure can be represented by the following canonical SMILES notation: CC1C(CC2=C1C=CC(=C2)C)NC(=O)C3=CC=CC=C3.

  • Oxidation: The indane moiety can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: The benzamide group may be reduced to form amines.
  • Substitution: The aromatic ring is capable of undergoing electrophilic substitution reactions, including nitration, halogenation, and sulfonation.

Research indicates that N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide may exhibit various biological activities. It has been investigated for potential anti-inflammatory and anticancer properties. The compound's mechanism of action likely involves interactions with specific molecular targets, potentially modulating enzyme or receptor activity relevant to inflammation and cancer progression.

The synthesis of N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 1,6-dimethyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is generally carried out under reflux conditions to facilitate the formation of the benzamide linkage. Following synthesis, purification techniques like recrystallization or column chromatography are employed to isolate the product.

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancer.
  • Medicine: Explored for development into new pharmaceuticals.
  • Industry: Utilized in producing specialty chemicals and materials.

Interaction studies focus on understanding how N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide interacts with biological targets. These studies are crucial for elucidating the compound's therapeutic potential and mechanisms of action. Specifically, research may involve assessing binding affinities to enzymes or receptors associated with inflammation and cancer pathways.

Several compounds share structural similarities with N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide. Here are notable examples:

Compound NameStructure TypeUnique Features
N-(1,5-Dimethyl-2,3-dihydro-1H-indene)-benzamideBenzamide derivativeSimilar indane structure but differs in methyl group positioning
N-(1,3-Dimethyl-2,3-dihydro-1H-indene)-benzamideBenzamide derivativeVariation in methyl substitution pattern
4-MethylphenolPhenolic compoundExhibits strong antimicrobial properties; lacks indane structure
3-MethylindoleIndole derivativeKnown for its role in biological processes like tryptophan metabolism

Uniqueness

N-(1,6-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to its specific substitution pattern on the indane moiety. This distinct arrangement may confer unique chemical and biological properties compared to similar compounds. Its structural characteristics can be leveraged in designing new molecules with tailored activities for specific applications .

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

265.146664230 g/mol

Monoisotopic Mass

265.146664230 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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